N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of quinoline derivatives. It has garnered attention in scientific research due to its potential biological activity and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of the quinoline derivative with isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound’s unique properties make it useful in the development of new materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-16(2)13-14-26-22-11-8-20(15-19(22)7-12-23(26)27)25-24(28)18-5-9-21(10-6-18)29-17(3)4/h5-6,8-11,15-17H,7,12-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGUZLBPMIDYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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